4-Benzyloxy-1-bromo-2-butanone
Overview
Description
Synthesis Analysis
The synthesis of 4-Benzyloxy-1-bromo-2-butanone involves the reaction of 4-hydroxy-2-butanone (also known as acetol) with N-bromosuccinimide (NBS) . The bromination occurs at the benzylic position, resulting in the formation of the desired compound. The reaction proceeds via a free radical mechanism, where NBS generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position, leading to the bromination .
Chemical Reactions Analysis
Scientific Research Applications
Stereochemical Reactions
- The Friedel-Crafts alkylation of benzene with optically active 2-methyloxetane and Lewis acids results in by-products like 4-chloro-2-butanol and 3-chloro-1-butanol in optically active form. The reaction's stereochemistry varies depending on the catalyst, which includes AlCl3, SnCl4, and TiCl4 (Segi et al., 1982).
Organic Syntheses
- 4-Benzyloxy-2-butanone is used as an intermediate in the synthesis of various organic compounds, including (R,S)-Mevalonolactone-2-13C and 5-benzyloxy-3-hydroxy-3-methylpentanoic acid-2-13C (Tanabe & Peters, 2003).
Synthesis of Trisubstituted Olefins
- 4-Benzyloxy-1-bromo-2-methyl-2-butene reacts with nickel carbonyl in benzene, leading to the stereoselective synthesis of trisubstituted (E)-olefins such as geranyl benzyl ether (SatoKikumasa et al., 1975).
Pharmaceutical Intermediates
- 4-Benzyloxy propiophenone, a derivative of 4-Benzyloxy-1-bromo-2-butanone, serves as an active pharmaceutical intermediate in the production of drugs like Ifenprodil and Buphenine. Its synthesis involves liquid–liquid–liquid phase-transfer catalysis for green chemistry applications (Yadav & Sowbna, 2012).
Kinetic Resolution in Asymmetric Synthesis
- The compound is utilized in the enzyme-catalyzed kinetic resolution of cis-4-benzyloxy-2,3-epoxybutanol, contributing to the enantioselective synthesis of complex organic molecules (Faigl et al., 2005).
Properties
IUPAC Name |
1-bromo-4-phenylmethoxybutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCVDICHBDQBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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